molecular formula C25H30N4O3 B2436058 N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251600-18-6

N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2436058
CAS No.: 1251600-18-6
M. Wt: 434.54
InChI Key: PCDBKMOOALSZKJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a heterocyclic aromatic structure, and is substituted with a dimethoxyphenyl group and an ethylpiperidinyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic synthesis. The key steps include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the Ethylpiperidinyl Group: This can be done through amide bond formation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
  • (4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-propylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethylpiperidinyl group, in particular, may influence its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-5-18-8-6-7-11-29(18)25(30)22-15-26-24-21(10-9-16(2)27-24)23(22)28-17-12-19(31-3)14-20(13-17)32-4/h9-10,12-15,18H,5-8,11H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDBKMOOALSZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)OC)OC)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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